molecular formula C8H5NOS B1278127 Thieno[2,3-C]pyridine-2-carbaldehyde CAS No. 203922-18-3

Thieno[2,3-C]pyridine-2-carbaldehyde

Cat. No.: B1278127
CAS No.: 203922-18-3
M. Wt: 163.2 g/mol
InChI Key: WVSKUUMKOLSXHM-UHFFFAOYSA-N
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Description

Thieno[2,3-C]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H5NOS. It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with an aldehyde functional group at the second position of the pyridine ring.

Biochemical Analysis

Biochemical Properties

Thieno[2,3-C]pyridine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been identified as a potential inhibitor of G protein-coupled receptor kinase 2 (GRK2), a kinase involved in the regulation of G protein-coupled receptors (GPCRs). The interaction between this compound and GRK2 involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor within the kinase’s active site . Additionally, this compound has been shown to interact with other biomolecules, such as ATP, by mimicking its binding mode and thus interfering with kinase activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to inhibit cell proliferation by disrupting key signaling pathways, such as the MAPK/ERK pathway. This disruption leads to altered gene expression and reduced cellular metabolism, ultimately resulting in cell cycle arrest and apoptosis . Furthermore, this compound has been reported to affect normal cells by modulating their response to external stimuli, thereby influencing cell signaling and metabolic activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound acts as a competitive inhibitor of GRK2 by occupying the ATP-binding pocket of the kinase, thereby preventing ATP from binding and phosphorylating target proteins . Additionally, this compound can induce conformational changes in the kinase, leading to its inactivation. These interactions result in the inhibition of downstream signaling pathways and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent alterations in cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve significant biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Additionally, this compound can bind to serum proteins, such as albumin, which aids in its systemic distribution and prolongs its half-life in the bloodstream .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with kinases and other signaling proteins . Post-translational modifications, such as phosphorylation, can further direct this compound to specific cellular compartments, such as the nucleus or mitochondria, thereby modulating its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[2,3-C]pyridine-2-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 3-bromo-thiophene, followed by esterification and reduction to form the desired carbaldehyde . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-C]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Thieno[3,2-C]pyridine-2-carbaldehyde
  • Thieno[2,3-B]pyridine-2-carbaldehyde

Comparison: Thieno[2,3-C]pyridine-2-carbaldehyde is unique due to its specific ring fusion pattern and the position of the aldehyde group. Compared to Thieno[3,2-C]pyridine-2-carbaldehyde, it has different electronic properties and reactivity, which can influence its biological activity and synthetic applications .

Biological Activity

Thieno[2,3-C]pyridine-2-carbaldehyde is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential as a kinase inhibitor and its anticancer effects, supported by various studies and data tables.

  • Molecular Formula : C8H5NOS
  • Molecular Weight : 163.194 g/mol
  • CAS Number : 203922-18-3
  • IUPAC Name : this compound
  • PubChem CID : 289925

1. Anticancer Activity

This compound has shown promising anticancer properties in various studies. A notable study reported the synthesis of a series of derivatives that exhibited significant cytotoxicity against several human cancer cell lines. For instance, compounds derived from this scaffold demonstrated effective inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-2310.95 ± 0.039Inhibition of tubulin polymerization
MCF-70.021 ± 0.0012Disruption of microtubule dynamics
A5490.091 ± 0.0053Induction of apoptosis
DU-1450.24 ± 0.032Cell cycle arrest at G2 phase

The mechanistic studies suggested that these compounds could affect the G2 cell cycle phase by inhibiting tubulin polymerization, thereby leading to apoptosis in cancer cells .

2. Kinase Inhibition

Research has indicated that this compound acts as a potential kinase inhibitor, which is critical in the development of targeted cancer therapies. The compound's structural features allow it to interact with ATP-binding sites in various kinases, inhibiting their activity and subsequently affecting cancer cell survival and proliferation.

3. Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of thieno[2,3-C]pyridine derivatives in clinical and preclinical settings:

  • Study on Anticancer Properties :
    • Researchers synthesized various thieno[2,3-C]pyridine derivatives and tested their cytotoxic effects on multiple cancer cell lines.
    • Results indicated that certain modifications to the thieno[2,3-C]pyridine structure enhanced its anticancer activity significantly.
  • Kinase Inhibition Study :
    • A specific derivative was tested against a panel of kinases.
    • The results demonstrated that it effectively inhibited key kinases involved in cancer progression, suggesting its potential use in targeted therapy.

Properties

IUPAC Name

thieno[2,3-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSKUUMKOLSXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444275
Record name THIENO[2,3-C]PYRIDINE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203922-18-3
Record name THIENO[2,3-C]PYRIDINE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[2,3-c]pyridine-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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